7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a p-tolylamino group attached to a purine scaffold. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Amination with p-tolylamine:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxyethyl group can lead to the formation of a ketone or aldehyde.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, with similar stimulant properties.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and applications.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(4-methylanilino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-3-5-10(6-4-9)16-14-17-12-11(20(14)7-8-21)13(22)18-15(23)19(12)2/h3-6,21H,7-8H2,1-2H3,(H,16,17)(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJBIIFNPMZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-65-9 |
Source
|
Record name | 7-(2-HYDROXYETHYL)-3-METHYL-8-(4-TOLUIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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